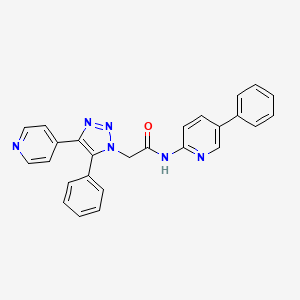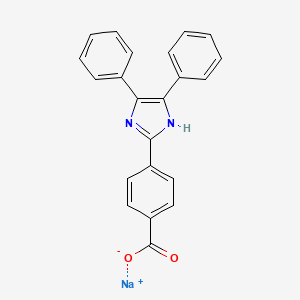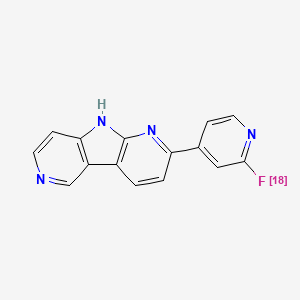
JNJ-40418677
Descripción general
Descripción
JNJ-40418677 is a small molecule drug developed by Janssen Pharmaceutical Unlimited Company. It is a γ-secretase modulator, which selectively blocks γ-site cleavage of the amyloid precursor protein without affecting the processing of Notch . This compound is primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease .
Aplicaciones Científicas De Investigación
JNJ-40418677 has several scientific research applications, including:
Mecanismo De Acción
JNJ-40418677 exerts its effects by modulating the activity of γ-secretase, an intramembrane aspartyl protease. The compound selectively lowers the generation of the highly amyloidogenic amyloid-β42 peptides without affecting Notch processing . It binds to the N-terminal fragment of presenilin, the catalytic subunit of the γ-secretase complex, and modulates its enzymatic activity . This selective modulation reduces amyloid-β42 levels while increasing amyloid-β38 levels, thereby potentially reducing amyloid plaque formation in the brain .
Similar Compounds:
Tarenflurbil: A γ-secretase modulator with lower potency and brain penetration compared to this compound.
CHF5074: A more potent and brain-penetrant γ-secretase modulator than tarenflurbil.
BIIB042: Another potent γ-secretase modulator with similar properties to this compound.
Uniqueness of this compound: this compound stands out due to its high potency and ability to selectively modulate γ-secretase activity without affecting Notch processing . This selectivity reduces the risk of side effects associated with γ-secretase inhibition, making it a promising candidate for Alzheimer’s disease treatment .
Análisis Bioquímico
Biochemical Properties
“JNJ-40418677” is known to interact with γ-secretase, a complex enzyme that plays a crucial role in the production of amyloid-β peptides . The compound selectively inhibits Aβ42 and NS2B-NS3 protease, with IC50s of 200 nM and 3.9 μM, respectively . It does not inhibit Notch processing or formation of other amyloid precursor protein cleavage products .
Cellular Effects
In human neuroblastoma cells and rat primary neurons, “this compound” selectively reduces Aβ42 secretion . It does not affect total Aβ concentration, Notch signaling, or COX activity . The compound has shown good biological tolerance in these cellular models .
Molecular Mechanism
“this compound” modulates the γ-secretase complex by binding to presenilin, the catalytic subunit of the complex . This binding alters the enzymatic activity of the complex, leading to a decrease in the production of Aβ42 . The compound does not affect the processing of Notch, another substrate of γ-secretase .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has shown a dose- and time-dependent decrease of brain Aβ42 levels . Chronic administration of the compound in Tg2576 mice from 6 to 13 months of age resulted in dose-dependent reductions of all Aβ species in soluble and deposited fractions .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . The compound decreases Aβ42 brain levels in a dose-dependent manner . Chronic treatment of Tg2576 mice with “this compound” reduced brain Aβ levels, the area occupied by plaques, and plaque number in a dose-dependent manner .
Transport and Distribution
“this compound” shows excellent brain penetration after oral administration in mice This suggests that the compound is effectively transported and distributed within tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-40418677 involves an enantioselective allyl–allyl cross-coupling reaction. This reaction is catalyzed by iridium and involves the coupling of secondary alcohols and alkenes . The reaction conditions typically include the use of a palladium catalyst and an allylic nucleophile and electrophile, which provide excellent regio- and enantioselective control .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: JNJ-40418677 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can result in alcohols or amines .
Propiedades
IUPAC Name |
(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWDDLKGBMJFX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146594-87-7 | |
| Record name | JNJ-40418677 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40418677 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?
A1: this compound is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like this compound are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, this compound shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like this compound a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.
Q2: How was this compound synthesized, and how did this impact its potential for large-scale production?
A2: A key step in the asymmetric synthesis of this compound involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to this compound with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access this compound compared to previous methods, potentially facilitating its production for research and development purposes.
Q3: What is the significance of the asymmetric synthesis of this compound?
A3: The asymmetric synthesis of this compound is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, this compound, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.
Q4: What preclinical evidence supports the potential of this compound as a treatment for Alzheimer's disease?
A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with this compound effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



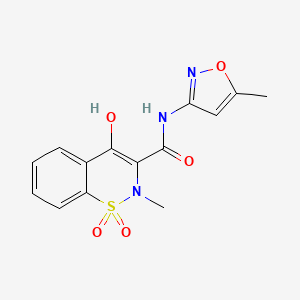
![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

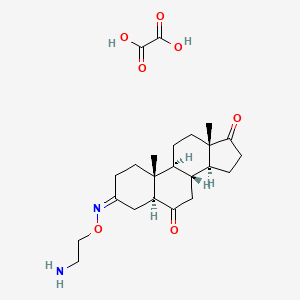

![4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B608152.png)
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B608154.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
